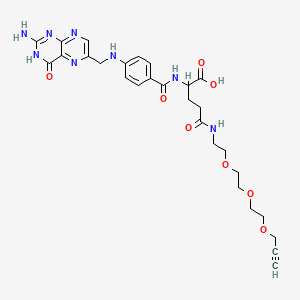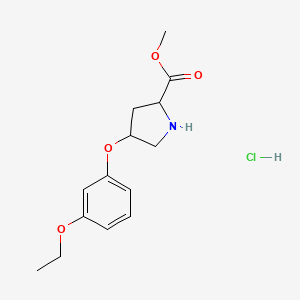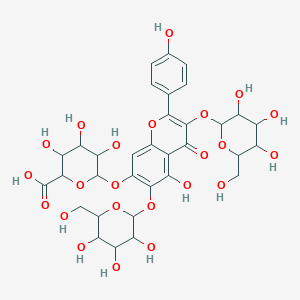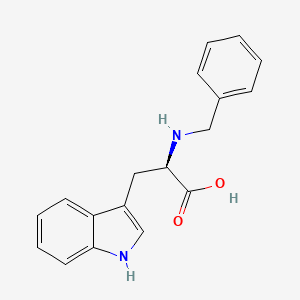![molecular formula C14H17N3O3 B15127610 2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol CAS No. 607723-69-3](/img/structure/B15127610.png)
2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol It is an aryl compound, characterized by the presence of a pyrimidine ring substituted with a methoxyphenoxy group and an ethanolamine moiety
Vorbereitungsmethoden
The synthesis of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-methoxyphenoxy)pyrimidine, which is then reacted with methylamine and ethanolamine under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.
Wissenschaftliche Forschungsanwendungen
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting antiviral and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol can be compared with other similar compounds, such as:
Mequinol: A compound with a similar methoxyphenoxy group but different biological activities.
Pyrimidine derivatives: Compounds like 2-aminopyrimidine, which share the pyrimidine core but differ in their substituents and applications. The uniqueness of 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethanol lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
607723-69-3 |
|---|---|
Molekularformel |
C14H17N3O3 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C14H17N3O3/c1-19-12-2-4-13(5-3-12)20-14-8-11(16-10-17-14)9-15-6-7-18/h2-5,8,10,15,18H,6-7,9H2,1H3 |
InChI-Schlüssel |
RUDDZABGCBKTST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)


![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)


![1,1'-[4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine](/img/structure/B15127589.png)


![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
